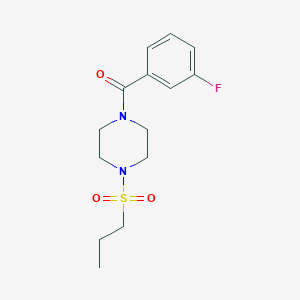

![molecular formula C19H23N3O3 B5549792 4,6-dimethyl-3-{[3-(3-pyridinylmethoxy)-1-piperidinyl]carbonyl}-2(1H)-pyridinone](/img/structure/B5549792.png)

4,6-dimethyl-3-{[3-(3-pyridinylmethoxy)-1-piperidinyl]carbonyl}-2(1H)-pyridinone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "4,6-dimethyl-3-{[3-(3-pyridinylmethoxy)-1-piperidinyl]carbonyl}-2(1H)-pyridinone" is a chemical entity whose synthesis, molecular structure, and reactions are of interest in the field of organic chemistry. This compound is a part of various chemical families, including pyridinones and piperidines, which are relevant in many biological and chemical contexts.

Synthesis Analysis

The synthesis of similar pyridinone compounds involves multiple steps, including aryl bromide-to-alcohol conversions, Baeyer-Villiger reactions, and intramolecular Friedel-Crafts strategies. These methods provide a pathway to create complex pyridinone structures that may include the core structure of the compound (Wijtmans et al., 2004). Additionally, four-component reactions have been developed for the synthesis of structurally diverse pyridinone derivatives (Sun et al., 2011).

Molecular Structure Analysis

The molecular structure and tautomerism of similar compounds have been explored, showing the presence of various isomeric forms which impact the overall chemical behavior and properties of these molecules (Aliev et al., 1992). Structural studies have also been conducted on related pyridinone and piperidinone compounds, revealing insights into their crystal and molecular structures (Karczmarzyk & Malinka, 2004).

Chemical Reactions and Properties

Chemical reactions involving similar pyridinone compounds include conjugate addition reactions, which have been used to synthesize various substituted piperidinones. These reactions often yield diastereoisomerically pure products and can be influenced by different N-protecting groups and organocuprates (Oueslati et al., 2007).

Physical Properties Analysis

The physical properties of related compounds have been explored, including their crystal structures and hydrogen-bonding patterns. These studies provide insights into the stability, solubility, and overall physical behavior of the pyridinone and piperidinone frameworks (Nelson et al., 1988).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of similar pyridinone compounds have been extensively studied. These properties are influenced by the molecular structure, substituents, and surrounding chemical environment. For example, the reactivity towards radical-initiated autoxidations and the stability under various conditions have been examined for pyridinols, providing insights into the antioxidant properties and chemical behavior of these compounds (Wijtmans et al., 2004).

Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity Studies

- A study reported the synthesis and reactivity of various 6-substituted-2,4-dimethyl-3-pyridinols, highlighting their antioxidant properties. The synthetic strategy involved a low-temperature aryl bromide-to-alcohol conversion, revealing that some of the synthesized pyridinols are highly effective phenolic antioxidants (Wijtmans et al., 2004).

- Another research focused on lactams, specifically on constructing lactam carbonyl function in 1,3-disubstituted piperidines through mercuric acetate-EDTA oxidation, demonstrating steric and electronic effects of 3-substituents (Fujii et al., 1977).

Novel Compound Development

- Research on metal-catalyzed ring expansion-carbonylation reactions for the synthesis of piperidinones using cobalt and ruthenium carbonyl catalysis has shown regiospecific formations and high yields of novel compounds (Wang & Alper, 1992).

- A study on the synthesis of functionalized 4H-Pyrano(3,2-c)pyridines from 4-hydroxy-6-methyl-2-pyridone underlines unexpected routes to derivatives, providing insights into novel synthetic pathways (Mekheimer et al., 1997).

Material Development and Structural Studies

- Research on the synthesis and characterization of novel polyimides derived from a specific pyridine-containing aromatic dianhydride monomer showcases the development of materials with low dielectric constants and good thermal stability (Wang et al., 2006).

- The influence of noncovalent interactions on structures of metal-organic hybrids based on a vanadate(V) compound with pyridinium and other cations underlines the importance of weak interactions in stabilizing crystal lattices, contributing to the design of advanced materials (Koleša-Dobravc et al., 2015).

Eigenschaften

IUPAC Name |

4,6-dimethyl-3-[3-(pyridin-3-ylmethoxy)piperidine-1-carbonyl]-1H-pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O3/c1-13-9-14(2)21-18(23)17(13)19(24)22-8-4-6-16(11-22)25-12-15-5-3-7-20-10-15/h3,5,7,9-10,16H,4,6,8,11-12H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIFCWCCLZZVIGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1)C(=O)N2CCCC(C2)OCC3=CN=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3,4-dimethoxyphenyl)acetyl]azepane](/img/structure/B5549709.png)

![4-methyl-3-[(2-phenylethyl)thio]-5-(2-thienyl)-4H-1,2,4-triazole](/img/structure/B5549735.png)

![N-{3-[(4-chlorophenoxy)methyl]-4-methoxybenzylidene}-4-morpholinamine](/img/structure/B5549744.png)

![4-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B5549758.png)

![(1S*,5R*)-3-isonicotinoyl-6-(4-methoxy-3-methylbenzoyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5549769.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenyl)acetamide](/img/structure/B5549775.png)

![ethyl 2-{[4-(cyanomethyl)piperazin-1-yl]methyl}-5-hydroxy-1-benzofuran-3-carboxylate](/img/structure/B5549786.png)

![3-methyl-6-[4-({4-[6-(4-methyl-1-piperidinyl)-3-pyridazinyl]-1-piperazinyl}carbonyl)phenoxy]pyridazine](/img/structure/B5549805.png)

![1-[(4-biphenylylamino)methyl]-2,5-pyrrolidinedione](/img/structure/B5549812.png)